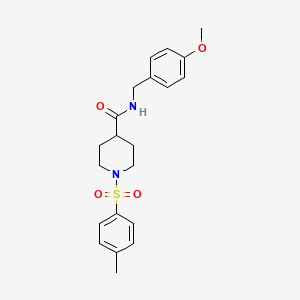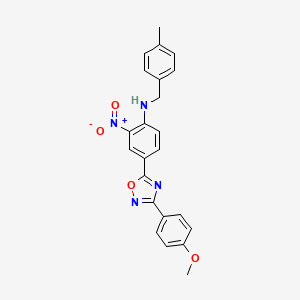
6-(3-Methoxyphenyl)-4-methylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Methoxyphenyl)-4-methylpyridazin-3(2H)-one, also known as MPP, is a pyridazinone derivative that has been extensively studied for its potential therapeutic applications. MPP is a small molecule that has shown great promise in the treatment of various diseases due to its unique chemical structure and mechanism of action.
Wirkmechanismus
6-(3-Methoxyphenyl)-4-methylpyridazin-3(2H)-one exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in inflammation and oxidative stress. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 6-(3-Methoxyphenyl)-4-methylpyridazin-3(2H)-one also acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and physiological effects:
6-(3-Methoxyphenyl)-4-methylpyridazin-3(2H)-one has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, improve insulin sensitivity, and lower blood pressure. 6-(3-Methoxyphenyl)-4-methylpyridazin-3(2H)-one has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
6-(3-Methoxyphenyl)-4-methylpyridazin-3(2H)-one has several advantages for use in lab experiments, including its small size and ease of synthesis. However, 6-(3-Methoxyphenyl)-4-methylpyridazin-3(2H)-one may have limited solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the safety and efficacy of 6-(3-Methoxyphenyl)-4-methylpyridazin-3(2H)-one in humans.
Zukünftige Richtungen
There are several potential future directions for research on 6-(3-Methoxyphenyl)-4-methylpyridazin-3(2H)-one. These include further investigation into its use as an anti-inflammatory and antioxidant agent, as well as its potential use in the treatment of cancer, diabetes, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of 6-(3-Methoxyphenyl)-4-methylpyridazin-3(2H)-one and its potential side effects in humans.
Synthesemethoden
6-(3-Methoxyphenyl)-4-methylpyridazin-3(2H)-one can be synthesized using a variety of methods, including the reaction of 3-methoxybenzoyl chloride with 4-methylpyridazine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 6-(3-Methoxyphenyl)-4-methylpyridazin-3(2H)-one.
Wissenschaftliche Forschungsanwendungen
6-(3-Methoxyphenyl)-4-methylpyridazin-3(2H)-one has been extensively studied for its potential therapeutic applications, including its use as an anti-inflammatory and antioxidant agent. It has also been investigated for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)-5-methyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-6-11(13-14-12(8)15)9-4-3-5-10(7-9)16-2/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAXYEYNWGBHCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NNC1=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B7692676.png)





![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692724.png)

![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)

